Spadin

Vue d'ensemble

Description

Spadin (sel de trifluoroacétate) est un composé peptidique connu pour son rôle d'inhibiteur pénétrant le cerveau du canal TREK-1, qui est un canal potassique à deux domaines transmembranaires. Ce composé a suscité l'attention en raison de ses effets antidépresseurs observés chez des modèles murins de dépression, avec une apparition rapide de l'action .

Applications De Recherche Scientifique

Spadin (trifluoroacetate salt) has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in modulating ion channels and neuronal activity.

Medicine: Explored as a potential therapeutic agent for depression due to its rapid antidepressant effects.

Industry: Utilized in the development of peptide-based drugs and as a reference compound in analytical methods

Mécanisme D'action

Target of Action

Spadin is a secreted peptide derived from the propeptide generated by the maturation of the neurotensin receptor 3 (NTSR3/Sortilin) . The primary target of this compound is the TREK-1 channel , a two-pore domain potassium channel . TREK-1 channel activity is a critical regulator of neuronal, cardiac, and smooth muscle physiology and pathology .

Mode of Action

This compound binds specifically to the TREK-1 channel with an affinity of 10 nM . It acts as a TREK-1-specific blocker . Electrophysiological studies have shown that this compound efficiently blocks the TREK-1 activity in COS-7 cells, cultured hippocampal pyramidal neurons, and CA3 hippocampal neurons in brain slices .

Biochemical Pathways

This compound’s action on the TREK-1 channel affects the conductance of potassium ions, which is critical to the control of cell membrane potential and excitability . This interaction leads to an increase in the firing rate of 5-HT neurons in the Dorsal Raphe Nucleus .

Result of Action

This compound’s inhibition of TREK-1 channels leads to an increase in the firing rate of 5-HT neurons . This results in a resistance to depression, as found in TREK-1 deficient mice .

Analyse Biochimique

Biochemical Properties

Spadin plays a crucial role in biochemical reactions by specifically targeting and inhibiting the TREK-1 channel. TREK-1 is a potassium channel involved in regulating neuronal excitability and has been identified as a target for antidepressant drugs. This compound binds to TREK-1 with high affinity, blocking its activity. This interaction has been demonstrated through immunoprecipitation and electrophysiological studies in various cell types, including COS-7 cells and cultured hippocampal neurons .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In neurons, this compound increases the firing rate of 5-HT (serotonin) neurons in the Dorsal Raphe Nucleus, which is associated with antidepressant effects. Additionally, this compound enhances hippocampal phosphorylation of CREB protein and neurogenesis, key markers of antidepressant action. These effects have been observed in both in vitro and in vivo studies, highlighting this compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the TREK-1 channel, leading to its inhibition. This inhibition results in increased neuronal excitability and enhanced serotonin signaling. This compound’s interaction with TREK-1 has been confirmed through electrophysiological studies, where it efficiently blocked TREK-1 activity in various neuronal cell types. Furthermore, this compound’s antidepressant effects are mediated through the activation of the CREB protein and promotion of neurogenesis, which are crucial for its therapeutic action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. This compound’s activity is relatively short-lived, with its effects disappearing beyond 7 hours after administration. Efforts to improve its stability and bioavailability have led to the development of this compound analogs with longer action durations. These analogs have demonstrated improved in vivo stability and sustained antidepressant effects, lasting up to 23 hours .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound exhibits potent antidepressant properties, reducing immobility time in behavioral tests such as the forced swimming test. At higher doses, this compound and its analogs have shown potential toxic or adverse effects, emphasizing the importance of dosage optimization in therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is primarily within neuronal cells, where it interacts with the TREK-1 channel. This compound’s activity and function are influenced by its localization to specific compartments or organelles within the cell. Post-translational modifications and targeting signals play a role in directing this compound to its site of action, ensuring its efficacy in modulating neuronal excitability and serotonin signaling .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse de Spadin (sel de trifluoroacétate) implique la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus implique généralement les étapes suivantes :

Chargement de la résine : Le premier acide aminé est attaché à une résine.

Déprotection et couplage : Le groupe protecteur de l'acide aminé est éliminé et l'acide aminé suivant est couplé à la chaîne à l'aide de réactifs de couplage tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt).

Clivage et purification : Le peptide complet est clivé de la résine à l'aide d'acide trifluoroacétique (TFA) et purifié par chromatographie liquide haute performance (HPLC).

Méthodes de production industrielle : Dans un environnement industriel, la production de this compound (sel de trifluoroacétate) suit des principes similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour améliorer l'efficacité et la reproductibilité. L'utilisation de systèmes HPLC à grande échelle garantit la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Spadin (sel de trifluoroacétate) subit principalement une formation de liaison peptidique pendant sa synthèse. Il peut également participer à d'autres réactions telles que :

Oxydation : Des conditions oxydantes peuvent modifier certains résidus d'acides aminés au sein du peptide.

Réduction : Des conditions réductrices peuvent réduire les ponts disulfure s'ils sont présents.

Substitution : Les résidus d'acides aminés peuvent être substitués pour créer des analogues de this compound.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou autres agents réducteurs.

Substitution : Dérivés spécifiques d'acides aminés et réactifs de couplage.

Principaux produits : Le principal produit de ces réactions est le peptide modifié, qui peut avoir une activité biologique ou une stabilité modifiée .

4. Applications de la recherche scientifique

This compound (sel de trifluoroacétate) a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la modification des peptides.

Biologie : Investigué pour son rôle dans la modulation des canaux ioniques et de l'activité neuronale.

Médecine : Exploré comme agent thérapeutique potentiel pour la dépression en raison de ses effets antidépresseurs rapides.

Industrie : Utilisé dans le développement de médicaments à base de peptides et comme composé de référence dans les méthodes analytiques

5. Mécanisme d'action

This compound exerce ses effets en antagonisant sélectivement l'activation des canaux TREK-1. Les canaux TREK-1 sont impliqués dans la régulation de la physiologie neuronale, cardiaque et musculaire lisse. This compound se lie à ces canaux et inhibe leur activité, ce qui est considéré comme contribuant à ses effets antidépresseurs. Les cibles moléculaires et les voies exactes impliquées comprennent la modulation de la conductance des ions potassium et la régulation du potentiel de la membrane cellulaire .

Composés similaires :

Humanine (trifluoroacétate) : Un autre peptide aux propriétés neuroprotectrices.

TNIIIA2 (trifluoroacétate) : Un peptide aux effets anti-inflammatoires.

D12-116 (trifluoroacétate) : Un peptide avec des applications thérapeutiques potentielles.

Comparaison : this compound est unique en raison de son inhibition spécifique des canaux TREK-1 et de l'apparition rapide de ses effets antidépresseurs. Alors que d'autres peptides comme l'Humanine et le TNIIIA2 ont des activités biologiques différentes, la capacité de this compound à pénétrer le cerveau et à moduler les canaux ioniques le distingue .

Comparaison Avec Des Composés Similaires

Humanin (trifluoroacetate): Another peptide with neuroprotective properties.

TNIIIA2 (trifluoroacetate): A peptide with anti-inflammatory effects.

D12-116 (trifluoroacetate): A peptide with potential therapeutic applications.

Comparison: Spadin is unique due to its specific inhibition of TREK-1 channels and its rapid onset of antidepressant effects. While other peptides like Humanin and TNIIIA2 have different biological activities, this compound’s ability to penetrate the brain and modulate ion channels sets it apart .

Activité Biologique

Spadin is a 17-amino-acid peptide derived from the sortilin receptor, primarily recognized for its role as a selective inhibitor of the TREK-1 potassium channel. This compound has garnered significant interest in the field of neuropharmacology, particularly for its potential antidepressant effects and its ability to modulate various biological activities in neuronal tissues.

This compound functions by blocking the activity of the TREK-1 channel, which is known to be involved in neuronal excitability and various physiological processes. Research indicates that this compound binds to TREK-1 with high affinity (10 nM) and inhibits its activity in various cellular models, including COS-7 cells and hippocampal neurons . This inhibition results in increased neuronal firing rates, particularly in serotonin-producing neurons within the Dorsal Raphe Nucleus, suggesting a mechanism that may enhance serotonergic transmission—an essential pathway in mood regulation .

Antidepressant Effects

The antidepressant properties of this compound have been demonstrated through multiple behavioral assays. In studies involving mice, this compound administration resulted in significant resistance to depressive behaviors akin to those observed in TREK-1 deficient mice. Notably, this compound treatment led to increased levels of phosphorylated CREB (cAMP response element-binding protein) and enhanced neurogenesis in the hippocampus, both of which are critical indicators of antidepressant efficacy .

Table 1: Summary of Biological Activities of this compound

Case Studies and Research Findings

Recent studies have explored the pharmacological profile of this compound beyond its basic inhibitory action on TREK-1. For instance, Heurteaux et al. (2006) established that inhibiting TREK-1 channels induces an antidepressant phenotype. Subsequent research identified retro-inverso analogs of this compound that retained its antidepressant properties while potentially offering improved pharmacokinetic profiles .

In a notable study published in Frontiers in Pharmacology, researchers demonstrated that this compound selectively antagonizes the activation of TREK-1 by arachidonic acid (AA), indicating an allosteric modulation mechanism . This finding suggests that this compound may not only inhibit TREK-1 but also fine-tune its response to physiological stimuli.

Implications for Future Research

The implications of this compound's biological activities extend into potential therapeutic applications for mood disorders. Given its unique mechanism of action—targeting a specific ion channel associated with mood regulation—this compound could pave the way for novel antidepressant therapies with fewer side effects compared to traditional SSRIs (selective serotonin reuptake inhibitors).

Propriétés

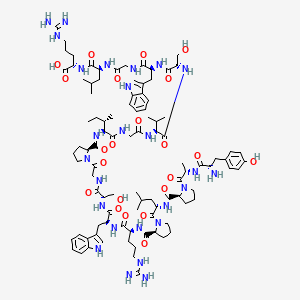

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C96H142N26O22/c1-10-53(8)79(90(139)107-46-76(127)118-78(52(6)7)91(140)117-71(49-124)86(135)113-67(41-56-43-104-62-22-13-11-20-59(56)62)81(130)106-45-75(126)110-66(38-50(2)3)84(133)112-65(94(143)144)25-16-34-103-96(100)101)119-89(138)72-26-17-35-120(72)77(128)47-108-82(131)70(48-123)116-85(134)68(42-57-44-105-63-23-14-12-21-60(57)63)114-83(132)64(24-15-33-102-95(98)99)111-87(136)74-28-19-37-122(74)93(142)69(39-51(4)5)115-88(137)73-27-18-36-121(73)92(141)54(9)109-80(129)61(97)40-55-29-31-58(125)32-30-55/h11-14,20-23,29-32,43-44,50-54,61,64-74,78-79,104-105,123-125H,10,15-19,24-28,33-42,45-49,97H2,1-9H3,(H,106,130)(H,107,139)(H,108,131)(H,109,129)(H,110,126)(H,111,136)(H,112,133)(H,113,135)(H,114,132)(H,115,137)(H,116,134)(H,117,140)(H,118,127)(H,119,138)(H,143,144)(H4,98,99,102)(H4,100,101,103)/t53-,54-,61-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,78-,79-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSPWLIEKXALQP-WSSJNERPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CC8=CC=C(C=C8)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)NC(=O)[C@H](CC8=CC=C(C=C8)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C96H142N26O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2012.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.